molecular formula C10H15NO2 B13401278 2,5-Dimethoxyphenethylamine-d6

2,5-Dimethoxyphenethylamine-d6

Cat. No.: B13401278
M. Wt: 187.27 g/mol
InChI Key: WNCUVUUEJZEATP-JGYJCWKTSA-N
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Description

2,5-Dimethoxyphenethylamine-d6 is a deuterated analog of 2,5-Dimethoxyphenethylamine, a compound belonging to the phenethylamine class. This compound is characterized by the presence of two methoxy groups attached to the benzene ring at positions 2 and 5, and an ethylamine chain at position 1. The deuterium atoms replace the hydrogen atoms in the ethylamine chain, making it useful in various scientific research applications due to its stability and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxyphenethylamine-d6 typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves catalytic hydrogenation of 2-(2,5-dimethoxyphenyl)nitroethylene using supported catalysts such as ruthenium on carbon (Ru/C) or a combination of ruthenium and palladium on carbon (Ru-Pd/C). The reaction is carried out under high pressure and temperature conditions to achieve high purity and yield .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products:

Scientific Research Applications

2,5-Dimethoxyphenethylamine-d6 is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a precursor for the synthesis of various psychoactive substances and designer drugs.

    Biology: It is used in studies related to neurotransmitter systems and receptor binding.

    Medicine: Research on its potential therapeutic effects and toxicity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxyphenethylamine-d6 involves its interaction with serotonin receptors, particularly the 5-hydroxytryptamine (5-HT) receptors. It acts as a partial agonist at these receptors, leading to altered neurotransmitter release and signaling pathways. This interaction results in various physiological and psychological effects, including changes in mood, perception, and cognition .

Comparison with Similar Compounds

  • 2,5-Dimethoxyphenethylamine (2C-H)
  • 2,5-Dimethoxy-4-bromophenethylamine (2C-B)
  • 2,5-Dimethoxy-4-iodophenethylamine (2C-I)
  • 2,5-Dimethoxy-4-methylphenethylamine (2C-D)

Comparison: 2,5-Dimethoxyphenethylamine-d6 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct isotopic labeling advantages. This makes it particularly valuable in research applications where isotopic labeling is required for tracing and studying metabolic pathways .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

187.27 g/mol

IUPAC Name

N,N,1,1,2,2-hexadeuterio-2-(2,5-dimethoxyphenyl)ethanamine

InChI

InChI=1S/C10H15NO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5-6,11H2,1-2H3/i5D2,6D2/hD2

InChI Key

WNCUVUUEJZEATP-JGYJCWKTSA-N

Isomeric SMILES

[2H]C([2H])(C1=C(C=CC(=C1)OC)OC)C([2H])([2H])N([2H])[2H]

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCN

Origin of Product

United States

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